N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has attracted significant interest in scientific research due to its unique structural features and potential applications in medicinal chemistry. The compound consists of a nicotinamide moiety substituted with a trifluoromethyl group at the 6-position and a pyrazole ring at the 3-position, which is further connected to a 1,2,4-oxadiazole unit.
The compound can be synthesized through various organic reactions, primarily involving the formation of the pyrazole and oxadiazole rings followed by their functionalization and coupling with nicotinamide derivatives.
This compound belongs to the class of heterocyclic compounds, specifically those containing both pyrazole and oxadiazole rings. It is classified as a derivative of nicotinamide, which is known for its biological activity and potential therapeutic applications.
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require specific catalysts, solvents, and temperature control to optimize yield and purity. Techniques such as microwave-assisted synthesis have been shown to enhance reaction efficiency while minimizing environmental impact .
The chemical formula for this compound is , with a molecular weight of approximately 336.26 g/mol. The structural features include:
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents.
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide primarily acts as an inhibitor of colony stimulating factor-1 receptor (CSF-1R). This mechanism suggests potential therapeutic applications in modulating immune responses and targeting tumor-associated macrophages.
Pharmacokinetic studies indicate that the compound remains intact in blood plasma for significant durations post-administration, although it does not cross the blood-brain barrier effectively.
The compound exhibits characteristics typical of heterocyclic compounds with notable lipophilicity due to the trifluoromethyl group. It is expected to be solid at room temperature with moderate solubility in organic solvents.
The chemical stability of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide under various pH conditions has yet to be extensively characterized but is likely influenced by the presence of multiple functional groups.
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4